molecular formula C23H21ClFN3O3S B2384106 1-(4-Chlorobenzyl)-3-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea CAS No. 1203083-68-4

1-(4-Chlorobenzyl)-3-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

Cat. No.: B2384106
CAS No.: 1203083-68-4
M. Wt: 473.95
InChI Key: SMWRYRYQCUIYFK-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorobenzyl group, a fluorophenylsulfonyl group, and a tetrahydroquinoline moiety, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzyl)-3-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.

    Introduction of the Fluorophenylsulfonyl Group: This step involves the sulfonylation of the tetrahydroquinoline core using a fluorophenylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Chlorobenzyl Group: The final step involves the reaction of the intermediate with 4-chlorobenzyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzyl)-3-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-3-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorobenzyl)piperazine: Shares the chlorobenzyl group but has a different core structure.

    2-(4-(4-Chlorobenzyl)-1-piperazinyl)-1-(4-fluorophenyl)ethanone: Contains both the chlorobenzyl and fluorophenyl groups but in a different arrangement.

Uniqueness

1-(4-Chlorobenzyl)-3-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is unique due to its combination of functional groups and its tetrahydroquinoline core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

1-(4-Chlorobenzyl)-3-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. The compound features a urea functional group linked to a tetrahydroquinoline moiety, which is further substituted with a 4-chlorobenzyl group and a sulfonyl group derived from 4-fluorophenyl. This unique structure suggests diverse biological interactions that merit investigation.

Chemical Structure and Properties

The molecular formula of the compound is C23H21ClFN3O3SC_{23}H_{21}ClFN_{3}O_{3}S with a molecular weight of 473.95 g/mol. The presence of chlorine and fluorine atoms in its structure may enhance its biological activity through various mechanisms.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities including:

  • Antimicrobial : Compounds with similar structural features have shown effectiveness against various microbial strains.
  • Anticancer : Some derivatives have demonstrated activity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit specific enzymes involved in cancer progression or microbial resistance.
  • Interaction with Receptors : The tetrahydroquinoline structure allows for potential binding to various biological receptors, influencing signaling pathways related to cell growth and survival.

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityKey Findings
AntimicrobialEffective against Gram-positive bacteria; mechanism involves disruption of cell wall synthesis.
AnticancerInduces apoptosis in A549 lung cancer cells; activates caspase pathways.
Viral InhibitionExhibits inhibitory effects on Yellow Fever Virus; potential for further antiviral development.

Detailed Findings

  • Antimicrobial Activity : A study highlighted the compound's ability to inhibit growth in several bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism appears linked to the disruption of bacterial cell wall integrity.
  • Anticancer Properties : In vitro studies demonstrated that the compound could induce significant cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). The activation of caspases indicates the induction of programmed cell death.
  • Viral Inhibition : Recent research explored the compound's effectiveness against viral pathogens, particularly focusing on its potential role as an antiviral agent against arboviruses like Yellow Fever Virus.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClFN3O3S/c24-18-6-3-16(4-7-18)15-26-23(29)27-20-10-5-17-2-1-13-28(22(17)14-20)32(30,31)21-11-8-19(25)9-12-21/h3-12,14H,1-2,13,15H2,(H2,26,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWRYRYQCUIYFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)NCC3=CC=C(C=C3)Cl)N(C1)S(=O)(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClFN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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